Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride

Description

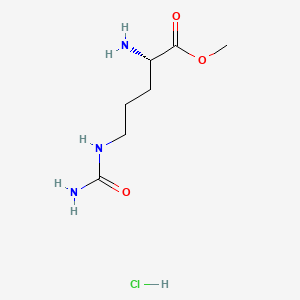

Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride is a chemically modified derivative of L-ornithine, featuring an aminocarbonyl (-NH-C(O)-NH₂) group at the N5 position and a methyl ester at the carboxyl terminus, forming a monohydrochloride salt. Structurally, it is analogous to L-citrulline (N5-(aminocarbonyl)-L-ornithine) but includes a methyl ester modification, enhancing its lipophilicity compared to the free amino acid .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-5-(carbamoylamino)pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3.ClH/c1-13-6(11)5(8)3-2-4-10-7(9)12;/h5H,2-4,8H2,1H3,(H3,9,10,12);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFJCYQQDQBLEU-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240005 | |

| Record name | Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93964-78-4 | |

| Record name | L-Ornithine, N5-(aminocarbonyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride typically involves the reaction of L-ornithine with methyl isocyanate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the aminocarbonyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

MNAO can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is preferred. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Table 1: HPLC Conditions for MNAO Analysis

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (or Formic Acid for MS) |

| Particle Size | 3 µm (for UPLC applications) |

Biological Applications

MNAO serves as an important intermediate in the synthesis of various bioactive compounds. Its role as a building block in peptide synthesis highlights its relevance in drug development and metabolic studies.

Enzyme Modulation

Research indicates that derivatives of ornithine, including MNAO, can modulate enzyme activities involved in amino acid metabolism. For instance, studies have shown that they can influence pathways related to nitric oxide synthesis and polyamine metabolism, which are critical for cell growth and differentiation .

Case Studies

-

Inhibition of Protein Arginine Deiminases (PADs) :

- MNAO has been studied as a potential inhibitor of PADs, enzymes implicated in various diseases such as rheumatoid arthritis and cancer. The structural modifications of ornithine derivatives have led to the identification of potent inhibitors that show improved selectivity and efficacy against PADs .

- Analytical Applications :

Therapeutic Implications

Given its role in metabolic pathways and enzyme modulation, MNAO holds promise for therapeutic applications:

- Potential Antimicrobial Properties : Some ornithine derivatives exhibit antimicrobial activity, suggesting that MNAO could be explored for developing new antibiotics or antimicrobial agents.

- Role in Cancer Research : The modulation of PAD activity by MNAO derivatives may provide insights into cancer biology and lead to novel therapeutic strategies targeting tumor growth and metastasis .

Mechanism of Action

The mechanism of action of Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing the synthesis or degradation of other biomolecules. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride and analogous compounds:

Key Research Findings and Mechanistic Insights

Structural Influence on NOS Inhibition: The N5 substituent critically determines interactions with NOS isoforms. L-NAME’s nitroamino group facilitates competitive inhibition by mimicking the guanidino group of L-arginine, the natural substrate . Ethyl-L-NIO and Vinyl-L-NIO, with iminoalkyl chains, demonstrate isoform selectivity (e.g., nNOS over eNOS) due to steric and electronic compatibility with the active site of neuronal NOS .

Physicochemical Properties: Methyl esterification increases lipophilicity, enhancing membrane permeability compared to non-esterified analogs like L-citrulline. This property is shared with L-NAME, which is soluble in aqueous media (50 mg/mL in H₂O) and compatible with in vitro perfusion studies . Vinyl-L-NIO’s solubility in DMSO (50 mg/mL) makes it suitable for cell-based assays requiring organic solvents .

Applications in Research: L-NAME is widely used to study NO-mediated vasodilation and intraocular pressure regulation. For example, in porcine ocular perfusion models, L-NAME prevents NO-dependent washout of trabecular meshwork cells under pressure-clamped conditions . Ethyl-L-NIO and Vinyl-L-NIO are employed in renal and neurological studies to dissect nNOS-specific pathways, such as Kir4.1/Kir5.1 channel regulation in collecting ducts .

Limitations and Knowledge Gaps

- This compound lacks direct experimental data in the provided evidence. Its putative role as an NOS inhibitor is inferred from structural analogs, necessitating validation through enzymatic assays and in vivo studies.

- Comparative selectivity profiles (e.g., iNOS vs. eNOS) for Ethyl-L-NIO and Vinyl-L-NIO remain partially characterized, highlighting the need for isoform-specific binding studies .

Biological Activity

Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride is a derivative of the amino acid ornithine, which plays a significant role in various biological processes, including the urea cycle and protein synthesis. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in metabolic pathways and enzyme interactions.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₃ClN₂O₂

- Molecular Weight : Approximately 168.62 g/mol

- Solubility : Enhanced solubility in polar solvents due to its hydrochloride salt form.

The presence of an aminocarbonyl group distinguishes this compound from other ornithine derivatives, potentially influencing its solubility and reactivity in biological systems.

Biological Activities

1. Role in Metabolism:

this compound is involved in metabolic pathways related to arginine and polyamine synthesis. These pathways are crucial for cell growth, differentiation, and overall metabolic regulation.

2. Enzyme Interactions:

Research indicates that this compound can modulate the activity of enzymes involved in amino acid metabolism. Notably, it may influence nitric oxide synthase (NOS) activity, which is essential for various physiological functions, including vasodilation and neurotransmission.

3. Antimicrobial Properties:

Similar to other D-ornithine derivatives, this compound has been studied for its potential antimicrobial properties. These properties could be leveraged for developing new therapeutic agents against bacterial infections.

Study 1: Enzyme Modulation

A study investigated the effects of methyl N5-(aminocarbonyl)-L-ornithine on NOS activity in breast tumor MCF-7 cells. The results indicated that this compound could enhance NOS activity, leading to increased nitric oxide production, which may influence tumor growth dynamics .

Study 2: Antimicrobial Activity

In vitro studies have demonstrated that derivatives of ornithine exhibit varying degrees of antimicrobial activity. Methyl N5-(aminocarbonyl)-L-ornithine was shown to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Other Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Ornithine | Basic amino acid without protective groups | Directly involved in the urea cycle |

| N5-Dinitrophenyl-L-ornithine methyl ester | Contains dinitrophenyl group | Used in biochemical assays for enzyme activity |

| N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester | Contains dibenzoyl protection | Useful in proteomics research |

| This compound | Contains an aminocarbonyl group | Potentially more soluble than other derivatives |

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride, and how can purity be validated?

Synthesis typically involves carbamoylation of L-ornithine followed by methylation and hydrochloride salt formation. Key steps include:

- Carbamoylation : Reacting L-ornithine with cyanate or urea derivatives under alkaline conditions to introduce the N5-aminocarbonyl group .

- Methylation : Using methylating agents like methyl iodide in the presence of a base to protect the α-amino group .

- Purification : Ion-exchange chromatography or recrystallization to isolate the monohydrochloride form.

- Validation : Purity is assessed via HPLC with UV detection (λ = 210 nm) and confirmed by nuclear magnetic resonance (NMR) for structural integrity .

Q. How can stable isotope labeling (e.g., 15N, 13C) enhance metabolic studies of this compound?

Isotopic labeling (e.g., 15N at the N5 position) enables tracing of metabolic flux in pathways like the urea cycle or nitric oxide (NO) synthesis. Methodological considerations include:

- Isotope Incorporation : Using 15N-labeled urea or cyanate during carbamoylation to achieve site-specific labeling .

- Mass Spectrometry (MS) : Quantifying isotopic enrichment via LC-MS/MS to track incorporation into downstream metabolites (e.g., arginine, citrulline) .

- NMR Spectroscopy : Resolving structural dynamics and reaction intermediates in enzymatic assays .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Stability studies should include:

- pH-Dependent Degradation : Incubating the compound in buffers (pH 2–9) at 37°C and monitoring degradation via HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds .

- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts under controlled light exposure .

Advanced Research Questions

Q. How does this compound interact with nitric oxide synthase (NOS) isoforms, and what experimental designs can elucidate its inhibitory mechanisms?

The compound may act as a competitive inhibitor by mimicking L-arginine, the natural NOS substrate. Key approaches include:

- Enzyme Kinetics : Measuring Michaelis-Menten constants (Km, Vmax) using recombinant NOS isoforms (e.g., neuronal nNOS) in the presence of varying inhibitor concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantifying binding affinity and thermodynamic parameters .

- Structural Studies : X-ray crystallography or cryo-EM to resolve inhibitor-enzyme interactions at atomic resolution .

Q. What contradictions exist in the literature regarding this compound’s role in arginine biosynthesis, and how can they be resolved experimentally?

Discrepancies arise from its dual role as a metabolic intermediate and potential feedback inhibitor. Resolution strategies:

- Isotope Tracing : Using 13C-labeled ornithine to distinguish between direct incorporation into arginine vs. regulatory effects on ornithine transcarbamylase (OTC) .

- Gene Knockdown Models : Silencing OTC in cell lines to isolate the compound’s contribution to arginine pools .

- Metabolomic Profiling : Comparing wild-type and mutant strains (e.g., OTC-deficient) via untargeted MS to identify pathway perturbations .

Q. How can researchers optimize in vivo delivery of this compound for studying tissue-specific NO modulation?

Delivery challenges include renal clearance and enzymatic degradation. Optimization methods:

- Nanoparticle Encapsulation : Using liposomal or polymeric carriers to enhance bioavailability and target endothelial cells .

- Pro-Drug Design : Introducing ester groups to improve membrane permeability, followed by intracellular hydrolysis .

- Microdialysis : Implanting probes in target tissues (e.g., liver, brain) to measure real-time NO release via electrochemical sensors .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.